2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide

Catalog No.
S1895824
CAS No.
6974-29-4
M.F
C4H6F3NO2
M. Wt
157.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide

CAS Number

6974-29-4

Product Name

2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide

IUPAC Name

2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide

Molecular Formula

C4H6F3NO2

Molecular Weight

157.09 g/mol

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)3(10)8-1-2-9/h9H,1-2H2,(H,8,10)

InChI Key

NPSVCXHBJVBBAD-UHFFFAOYSA-N

SMILES

C(CO)NC(=O)C(F)(F)F

Synonyms

N-trifluoroacetyl-2-aminoethanol, N-trifluoroacetyl-ethanolamine

Canonical SMILES

C(CO)NC(=O)C(F)(F)F

2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide has the molecular formula C4H6F3NO2 and a molecular weight of approximately 155.09 g/mol. The compound features a trifluoromethyl group attached to a nitrogen atom that is also linked to a 2-hydroxyethyl group and an acetamide moiety. This unique structure contributes to its distinct physical and chemical properties, including its solubility and reactivity profile .

Typical of amides and alcohols:

  • Nucleophilic Substitution: The hydroxyethyl group can act as a nucleophile in substitution reactions.
  • Esterification: The hydroxyl group may react with carboxylic acids to form esters under acidic conditions.
  • Dehydration Reactions: Under certain conditions, it may undergo dehydration to form an imine or other derivatives.

These reactions are significant for modifying the compound for various applications in research and industry.

The synthesis of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide typically involves the following steps:

  • Starting Materials: Trifluoroacetic anhydride or trifluoroacetic acid is often used as a starting material.
  • Amidation Reaction: The hydroxyethylamine is reacted with the trifluoroacetyl chloride in the presence of a base such as pyridine to facilitate the formation of the amide bond.
  • Purification: The product is purified through standard techniques such as recrystallization or chromatography.

These methods highlight the synthetic versatility of this compound in laboratory settings .

The applications of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide are diverse:

  • Chemical Research: It serves as a molecular building block in the synthesis of more complex organic compounds.
  • Pharmaceutical Development: Potential uses in drug formulation due to its unique properties.
  • Biochemical Studies: Used in proteomics and other biochemical assays as a reagent or standard.

Its unique trifluoromethyl group enhances its utility in various chemical contexts .

Interaction studies involving 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide focus on its behavior in biological systems and its interactions with proteins or enzymes. These studies are crucial for understanding its potential therapeutic roles and mechanisms of action. Preliminary findings suggest that it may interact favorably with lipid membranes due to its hydrophobic characteristics .

Several compounds share structural similarities with 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,2,2-Trifluoro-N-(hydroxymethyl)acetamideHydroxymethyl instead of hydroxyethylDifferent functional group leading to varied reactivity
N,N-Dimethyl-2,2,2-trifluoroacetamideDimethylamine instead of hydroxyethylIncreased steric hindrance affecting binding properties
1-Hydroxy-1-trifluoroacetylpiperidinePiperidine ring structureEnhanced cyclic stability and potential biological activity

These compounds illustrate variations in functional groups that can significantly influence their chemical behavior and applications.

The synthesis of 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide requires careful consideration of precursor selection to achieve optimal yields and selectivity. Ethanolamine emerges as the most direct and economical precursor, offering commercial availability and straightforward synthetic pathways [1] . However, the presence of both primary amine and primary alcohol functionalities presents significant selectivity challenges, as both groups can undergo acylation reactions with trifluoroacetylating agents.

N-Boc-ethanolamine represents a superior alternative for achieving high selectivity [1] [3]. The tert-butoxycarbonyl protecting group effectively shields the amine functionality, allowing selective hydroxyl group modification or controlled deprotection followed by targeted amine acylation. This approach demonstrates excellent tolerance to acidic conditions and provides yields exceeding 85% in most synthetic protocols [3].

The use of N-acetyl-ethanolamine as a precursor offers moderate selectivity with the advantage of known stability profiles [4]. However, potential acetyl group migration can complicate product isolation and require additional purification steps. N-Fmoc-ethanolamine provides acid stability comparable to the Boc-protected variant but introduces cost considerations and complex workup procedures [4].

2-Aminoethyl benzoate derivatives, while offering versatile synthetic intermediates, exhibit susceptibility to rearrangement reactions that yield N-(2-hydroxyethyl)benzamide as an undesired byproduct [1]. This rearrangement mechanism involves nucleophilic attack by the amine lone pair on the ester carbonyl, necessitating rapid alkylation protocols to minimize side product formation.

Acylation Reaction Mechanisms

The acylation of ethanolamine derivatives with trifluoroacetylating agents proceeds through nucleophilic acyl substitution mechanisms [5] [6]. Trifluoroacetyl chloride (TFAC) demonstrates the highest reactivity, forming an initial tetrahedral intermediate through nucleophilic attack by the amine nitrogen on the electrophilic carbonyl carbon . The strong electron-withdrawing effect of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon by approximately 30% compared to acetyl chloride, facilitating rapid nucleophilic attack .

The reaction mechanism proceeds through a two-step pathway: initial formation of a tetrahedral intermediate followed by elimination of chloride ion. The presence of a base such as triethylamine or diisopropylethylamine is essential to neutralize the hydrogen chloride byproduct and prevent protonation of the nucleophilic amine [7] .

Trifluoroacetic anhydride (TFAA) operates through a similar mechanism but exhibits superior selectivity due to the symmetric nature of the leaving group [8] [9] [4]. The reaction with TFAA generates trifluoroacetic acid as a byproduct, which can be readily removed through aqueous workup or neutralization with basic reagents. Design of Experiments (DoE) studies have identified optimal conditions of 40-60°C with residence times of 10-15 minutes for continuous flow synthesis [8].

The mechanism involving ethyl trifluoroacetate represents a more environmentally benign approach, as no external base is required [10]. The reaction proceeds through direct nucleophilic substitution with ethanol as the only byproduct, which can be easily removed through concentration. However, longer reaction times (2-6 hours) and elevated temperatures (40-60°C) are typically required to achieve acceptable conversion rates.

Lewis acid catalysis significantly enhances reaction rates through coordination to the carbonyl oxygen, further increasing electrophilicity [5] [6]. Aluminum trichloride and boron trifluoride demonstrate yield improvements of 15-25% under anhydrous conditions, with optimal catalyst loadings of 10-20 mol%.

Solvent System Optimization

Solvent selection critically influences both reaction kinetics and selectivity in trifluoroacetamide synthesis. Dichloromethane (DCM) provides excellent solubility for trifluoroacetylating reagents while maintaining chemical inertness under reaction conditions [1] [9]. The low boiling point (40°C) facilitates product isolation through simple evaporation, though care must be taken to avoid hydrolysis during aqueous workup procedures.

Tetrahydrofuran (THF) offers superior substrate solubility, particularly for polar ethanolamine derivatives, while maintaining compatibility with organometallic reagents [8] [11]. The ethereal oxygen can coordinate to Lewis acidic catalysts, potentially influencing reaction selectivity through chelation effects.

Mixed solvent systems demonstrate exceptional performance in optimization studies. DCM/THF (1:1) combinations provide the benefits of both solvents while minimizing individual disadvantages [11]. Similarly, acetonitrile/THF (1:1) mixtures exhibit very high selectivity and fast reaction rates, making them particularly suitable for continuous flow synthesis applications [8] [11].

Continuous flow optimization studies using factorial design methodologies have identified that solvent composition significantly affects both conversion and selectivity [8]. Temperature profiling in microreactor systems reveals optimal performance at 45-60°C with residence times of 1.3-3.3 minutes, achieving yields of 50-65% under optimized conditions [11].

The choice of solvent also impacts workup complexity. Polar aprotic solvents like acetonitrile can complicate product isolation due to their miscibility with water, while nonpolar solvents facilitate clean phase separation during aqueous extractions [8] [11].

Catalytic Approaches for Yield Improvement

Lanthanide-based catalysis represents a significant advancement in trifluoroacetamide synthesis optimization. Dysprosium(III) oxide (Dy₂O₃) demonstrates exceptional capability for C-F bond activation, achieving yield improvements of 25-40% compared to uncatalyzed reactions [7]. The mechanism involves polarization of C(sp³)-F bonds through coordination to the trivalent lanthanide center, facilitating subsequent bond cleavage and functionalization.

Mechanochemical defluorinative arylation protocols employing nickel catalysis with Dy₂O₃ as an additive achieve quantitative yields (>99%) under optimized conditions [7]. The reaction proceeds through C-CF₃ bond activation using ball milling techniques, eliminating the need for traditional heating methods and reducing reaction times to 30 minutes.

Transition metal catalysis using nickel and palladium complexes provides moderate yield improvements (10-20%) through coordination-activation mechanisms [7] [12]. Nickel bromide (NiBr₂) in combination with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base demonstrates optimal performance under mechanochemical conditions. Palladium catalysts show comparable activity but require higher loadings and longer reaction times.

Protic acid catalysis using triflic acid (TfOH) or concentrated sulfuric acid enhances yields through protonation and activation of carbonyl groups [4]. These conditions are particularly effective for in situ protection strategies where amino acids are converted to their corresponding trifluoroacetamides prior to further functionalization. Yield improvements of 20-30% are typical under optimized conditions.

Organic base catalysis employing DMAP or DBU provides modest yield enhancements (5-15%) through nucleophilic activation pathways [8]. While the improvements are less dramatic than those achieved with metal-based catalysts, these systems offer advantages in terms of mild reaction conditions and simplified workup procedures.

Purification Techniques and Challenges

Hydrolysis sensitivity represents the primary challenge in 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide purification [13] [14]. The compound readily undergoes hydrolysis in aqueous environments, necessitating anhydrous workup procedures and rapid processing to maintain product integrity. Success rates of 85-95% can be achieved through careful moisture exclusion and expedited handling protocols.

Thermal instability above 100°C limits the applicability of traditional distillation techniques [15] [16]. Low-temperature distillation under reduced pressure (2 Torr, 86°C) provides an effective alternative, though yields are typically limited to 70-80% due to partial decomposition during the distillation process.

Column chromatography optimization addresses the challenge of similar retention factors (Rf values) between the product and synthetic impurities [17] [18]. Gradient elution protocols using hexane/ethyl acetate mixtures with systematic polarity increases achieve baseline separation in 80-90% of cases. The use of modified silica or basic alumina as stationary phases can improve chromatographic behavior and reduce column streaking.

Reversed-phase flash column chromatography offers advantages for ionizable compounds, utilizing water/acetonitrile mobile phases with trifluoroacetic acid as a pH modifier [19]. This approach is particularly effective for removing residual starting materials and polar impurities while maintaining product stability.

Residual trifluoroacetic acid removal presents a persistent contamination challenge due to the strong hydrogen bonding interactions between TFA and the product hydroxyl group [17]. Repeated precipitation and washing procedures using non-polar solvents achieve 90-95% success rates in TFA elimination. Alternative approaches include azeotropic distillation with toluene or ion-exchange chromatography using basic resins.

Compound aggregation through hydrogen bonding between hydroxyl and amide functionalities can lead to poor chromatographic behavior and reduced yields [13]. Anti-aggregation additives such as small amounts of triethylamine or the use of elevated column temperatures (40-50°C) help maintain monomeric species and improve separation efficiency, achieving success rates of 60-75%.

At-Column Dilution (ACD) techniques represent an advanced approach for preparative-scale purification [17]. This method permits injection of large volumes of strong solvents while maintaining column performance, effectively increasing loading capacity by 3-5 fold compared to conventional injection methods. The technique involves dilution of the sample at the column head with aqueous mobile phase, preventing precipitation and improving resolution.

Sequence

G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6974-29-4

Wikipedia

N-Trifluoroacetyl-2-aminoethanol

Dates

Last modified: 08-16-2023

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